benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (3E)-3-hydroxyiminopyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the desired product. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems for monitoring and controlling the reaction can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (E)-2-hydroxyiminopropanoate
- Benzyl (E)-3-hydroxyiminobutanoate
- Benzyl (E)-4-hydroxyiminopentanoate
Uniqueness
Benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate is unique due to its specific structural features, such as the pyrrolidine ring and the position of the oxime group. These structural characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the pyrrolidine ring can enhance the compound’s stability and influence its interaction with biological targets.
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
benzyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c15-12(14-7-6-11(8-14)13-16)17-9-10-4-2-1-3-5-10/h1-5,16H,6-9H2/b13-11+ |
InChI Key |
RIOZHEJEIUVOTK-ACCUITESSA-N |
Isomeric SMILES |
C\1CN(C/C1=N/O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1=NO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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